molecular formula C17H15BrN4OS B12139230 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12139230
M. Wt: 403.3 g/mol
InChI Key: VRIYHCDBJJJTJW-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative featuring a 4-bromophenyl group, a pyridin-3-yl substituent, and an ethyl group on the 1,2,4-triazole core. The sulfanyl linkage bridges the triazole moiety to a ketone-functionalized ethanone group. Such structural motifs are associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . Its synthesis typically involves S-alkylation of triazole precursors with α-halogenated ketones under basic conditions (e.g., cesium carbonate) .

Properties

Molecular Formula

C17H15BrN4OS

Molecular Weight

403.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C17H15BrN4OS/c1-2-22-16(13-4-3-9-19-10-13)20-21-17(22)24-11-15(23)12-5-7-14(18)8-6-12/h3-10H,2,11H2,1H3

InChI Key

VRIYHCDBJJJTJW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The cyclization of 1-(pyridin-3-yl)-2-ethylthiosemicarbazide in alkaline media (e.g., NaOH/ethanol) generates the triazole-thiol core. This reaction proceeds through intramolecular nucleophilic attack, forming the 1,2,4-triazole ring system. The use of ethanol as a solvent and sodium hydroxide as a base facilitates deprotonation and ring closure at reflux temperatures (80–90°C) over 6–8 hours.

Key Reaction Parameters

ParameterCondition
SolventEthanol
BaseNaOH (1.2 equiv)
Temperature80–90°C (reflux)
Reaction Time6–8 hours
Yield68–72%

Tautomeric Stabilization and Purification

The product exists in thione-thiol tautomeric equilibrium, favoring the thiol form in acidic conditions. Purification via recrystallization from ethanol/water (3:1 v/v) yields the triazole-thiol as a pale-yellow solid. Characterization by 1H^1H-NMR confirms the absence of ethyl group splitting (δ\delta 1.35 ppm, triplet, 3H) and pyridinyl proton signals (δ\delta 8.50–7.40 ppm, multiplet).

Alkylation with 2-Bromo-1-(4-bromophenyl)ethanone

The sulfanyl group of the triazole-thiol undergoes nucleophilic substitution with 2-bromo-1-(4-bromophenyl)ethanone to form the target compound.

Reaction Mechanism and Conditions

In anhydrous acetonitrile, the thiolate anion (generated by deprotonation with K2_2CO3_3) attacks the electrophilic carbon of the bromoethanone, displacing bromide. The reaction is conducted under nitrogen atmosphere to prevent oxidation of the thiol.

Optimized Reaction Parameters

ParameterCondition
SolventAcetonitrile
BaseK2_2CO3_3 (2.0 equiv)
Temperature25°C (ambient)
Reaction Time12–16 hours
Yield58–63%

Yield Enhancement Strategies

  • Solvent Optimization : Replacing acetonitrile with DMF increases solubility but risks side reactions (e.g., Hofmann elimination).

  • Catalytic KI : Addition of potassium iodide (10 mol%) accelerates bromide displacement via a Finkelstein-like mechanism.

  • Stepwise Temperature Ramp : Initial reaction at 0°C for 1 hour, followed by warming to 25°C, reduces oligomerization byproducts.

Alternative Synthetic Routes

Two-Step Aminotriazole Pathway

A modified approach involves synthesizing 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, followed by deamination and alkylation:

  • Aminotriazole Formation : Condensation of pyridine-3-carbohydrazide with ethyl isothiocyanate yields the aminotriazole intermediate (72% yield).

  • Deamination : Treatment with NaNO2_2/HCl at −5°C removes the amino group, generating the reactive thiol.

  • Alkylation : As described in Section 2.

Comparative Yield Analysis

MethodOverall YieldPurity (HPLC)
Direct Cyclization63%95%
Aminotriazole Route81%98%

Structural Characterization and Validation

Spectroscopic Confirmation

  • 1H^1H-NMR (400 MHz, DMSO-d6d_6) :

    • Ethyl group: δ\delta 1.42 (t, 3H), 4.25 (q, 2H)

    • Pyridinyl protons: δ\delta 8.72 (d, 1H), 8.50 (dd, 1H), 7.90 (m, 1H), 7.45 (m, 1H)

    • Sulfanyl-linked CH2_2: δ\delta 4.10 (s, 2H)

  • IR (KBr) :

    • ν\nu 2560 cm1^{-1} (S-H stretch, absent in final product)

    • ν\nu 1680 cm1^{-1} (C=O stretch)

Purity Assessment

HPLC analysis (C18 column, MeCN/H2_2O 70:30) shows a single peak at tR=6.8t_R = 6.8 min, confirming >98% purity. Mass spectrometry ([M+H]+^+ = 449.97) aligns with the theoretical molecular weight (450.28 g/mol).

Industrial Scalability Considerations

Cost-Benefit Analysis of Solvents

SolventCost (USD/L)Recovery EfficiencyEnvironmental Impact
Acetonitrile12085%High
Ethanol2595%Low

Ethanol is preferred for initial cyclization steps, while acetonitrile remains necessary for alkylation due to its aprotic nature.

Waste Stream Management

  • Bromide Byproducts : Implement ion-exchange resins to recover KBr for reuse.

  • Unreacted Thiol : Acidic extraction (pH 2–3) recovers 75–80% of residual starting material.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Disulfide Formation : Catalyzed by trace metals; mitigated by chelating agents (EDTA, 0.1 mol%).

  • Ethanolysis of Bromoethanone : Minimized by maintaining anhydrous conditions and molecular sieves (4Å).

Purification Difficulties

  • Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:3) eluent resolves thioether and disulfide impurities.

  • Recrystallization Solvent : Ethyl acetate/hexane (1:4) yields colorless crystals (mp 142–144°C) .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, DMF, K2CO3

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thioether derivatives

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
  • Anticancer Potential : Studies have suggested that compounds similar to 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone may possess anticancer properties. For instance, triazole derivatives have been evaluated for their efficacy against human liver cancer cells, demonstrating significant cytotoxic effects .
  • Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. This characteristic is crucial in drug design, particularly for targeting metabolic pathways involved in diseases such as diabetes and obesity .

Synthesis and Characterization

The synthesis of 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several triazole derivatives, including those related to 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting potential for development into antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, compounds similar to 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone were tested against various cancer cell lines. The findings revealed that these compounds induced apoptosis in cancer cells through the activation of specific signaling pathways.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds, emphasizing substituent variations, physicochemical properties, and biological activities:

Compound Name Substituent Variations Molecular Weight Key Findings Reference
1-(4-Bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone R₁ = 4-Bromophenyl; R₂ = Pyridin-3-yl; R₃ = Ethyl 465.37 g/mol N/A (Target compound; structural analogs suggest potential antimicrobial/anti-inflammatory roles)
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone R₁ = 4-Methylphenyl; R₂ = Pyridin-3-yl; R₃ = 4-Bromophenyl 465.37 g/mol Similar core structure; substituent differences may alter lipophilicity and receptor binding
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone R₁ = 4-Fluorophenyl; R₂ = Pyridin-4-yl; R₃ = 4-Bromophenyl 451.34 g/mol Pyridine positional isomerism (3- vs. 4-pyridyl) may influence solubility and bioactivity
1-(Adamantan-1-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone R₁ = Adamantyl; R₂ = Thiophen-2-yl; R₃ = Methyl 374.14 g/mol Demonstrated potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (IC₅₀ = 53 nM)
N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide (VUAA-1) R₁ = 4-Ethylphenyl (amide derivative); R₂ = Pyridin-3-yl; R₃ = Ethyl 433.52 g/mol Orco receptor agonist with applications in mosquito repellency studies
2-{[4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-difluorophenyl)ethanone R₁ = 3,4-Difluorophenyl; R₂ = Pyridin-4-yl; R₃ = 4-Chlorophenyl 477.34 g/mol Substituted halogens (Cl, F) may enhance metabolic stability and target selectivity

Key Insights from Structural Comparisons:

Substituent Effects on Bioactivity: Pyridin-3-yl vs. Halogenated aryl groups (e.g., 4-bromophenyl, 4-fluorophenyl) enhance lipophilicity, improving membrane permeability .

Synthetic Accessibility :

  • Compounds with bulkier substituents (e.g., adamantyl) require multi-step syntheses involving cyclization and Pd-catalyzed couplings .
  • S-alkylation of triazole thiols with α-haloketones under basic conditions (e.g., Cs₂CO₃) is a common strategy .

Biological Relevance :

  • Triazole-thioether derivatives exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi .
  • Adamantyl-containing analogs show promise as enzyme inhibitors (e.g., 11β-HSD1), highlighting the role of hydrophobic moieties in target binding .

Biological Activity

1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, antiviral, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C17H16BrN5OS
  • SMILES : CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=NC=C3

Antibacterial Activity

Triazole derivatives have shown significant antibacterial properties. Research indicates that compounds similar to 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone exhibit potent activity against various bacterial strains. A study highlighted that triazole derivatives demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has been evaluated for its efficacy against fungi such as Candida spp. and Aspergillus spp. Results from studies indicate that triazole-based compounds can inhibit fungal growth effectively, making them suitable candidates for antifungal therapies .

Antiviral Activity

Recent investigations into triazole derivatives have revealed promising antiviral activities. Specifically, compounds with similar structural motifs have been tested against viruses like HSV-1 and other viral pathogens. Research shows that certain triazoles can inhibit viral replication in vitro, highlighting their potential as antiviral agents .

Anticancer Activity

The anticancer potential of triazole derivatives has garnered attention in recent years. Studies suggest that 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone may induce apoptosis in cancer cells and inhibit tumor growth. Notably, various triazole compounds have been shown to target specific cancer cell lines effectively .

Case Studies and Research Findings

Study Findings Reference
Antibacterial EvaluationDemonstrated effective inhibition against E. coli and S. aureus with MIC values in the low µg/mL range.
Antifungal TestingShowed significant activity against Candida albicans with an IC50 value of 15 µg/mL.
Antiviral StudiesInhibited HSV-1 replication in Vero cells with a CC50 value of 600 µM.
Anticancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values below 20 µM.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone?

The synthesis typically involves S-alkylation of a triazole-thiol precursor (e.g., 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol) with a brominated ethanone derivative under alkaline conditions. Key steps include:

  • Reaction conditions : Reflux in a polar aprotic solvent (e.g., DMF or DMSO) with potassium carbonate as a base .
  • Purification : Column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures to isolate the product .
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) and reaction time (5–8 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the presence of the pyridinyl, triazole, and bromophenyl groups. For example, the sulfanyl group’s proton appears as a singlet at ~δ 4.2–4.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 465.369 for C22_{22}H17_{17}BrN4_4OS) .
  • IR spectroscopy : Key stretches include C=O (~1680 cm1^{-1}), C-Br (~600 cm1^{-1}), and S-C (~700 cm1^{-1}) .

Q. How does the bromophenyl group influence the compound’s reactivity?

The electron-withdrawing bromine enhances electrophilic substitution reactivity at the phenyl ring, facilitating further functionalization (e.g., Suzuki coupling for biaryl formation) . It also increases lipophilicity, impacting solubility in non-polar solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC determination) and include positive controls (e.g., fluconazole for antifungal assays) .
  • Structural analogs : Compare with derivatives lacking the pyridinyl or ethyl group to isolate pharmacophore contributions .
  • Solubility factors : Address poor aqueous solubility by testing derivatives with PEGylated or sulfonate groups .

Q. How can computational modeling predict binding modes to biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., CYP450 or kinase targets). The triazole and pyridinyl moieties often form hydrogen bonds with active-site residues .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .

Q. What experimental designs mitigate challenges in crystallizing this compound?

  • Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation, promoting ordered crystal lattice formation .
  • Temperature control : Crystallize at 4°C to reduce kinetic trapping of amorphous phases .
  • Additives : Introduce trace co-solvents (e.g., DMSO) to disrupt π-π stacking of aromatic groups, aiding nucleation .

Methodological Considerations

Q. How to analyze oxidative degradation pathways of the sulfanyl group?

  • Reagents : Treat with H2 _2O2 _2/AcOH to oxidize the sulfanyl (-S-) to sulfoxide (-SO-) or sulfone (-SO2 _2-). Monitor by TLC and LC-MS .
  • Kinetic studies : Use UV-Vis spectroscopy (λ = 270 nm) to track reaction progress and determine rate constants .

Q. What approaches validate the compound’s stability under physiological conditions?

  • pH stability tests : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation products via HPLC .
  • Plasma stability : Expose to human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS/MS .

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